molecular formula C20H28N2O9 B12417102 Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide

Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide

Cat. No.: B12417102
M. Wt: 445.5 g/mol
InChI Key: AGXZHORDQQELAH-QLOQXHLUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide: is a deuterium-labeled metabolite of Suberoylanilide Hydroxamic Acid. It is primarily used for research purposes and is not intended for diagnostic or therapeutic use . The compound has a molecular formula of C20H23D5N2O9 and a molecular weight of 445.48 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide involves the incorporation of deuterium into Suberoylanilide Hydroxamic Acid. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions that introduce the deuterium label into the molecule .

Industrial Production Methods: Industrial production methods for this compound are not widely documented.

Chemical Reactions Analysis

Types of Reactions: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate, while reduction reactions may use reducing agents like sodium borohydride .

Major Products Formed: The major products formed from these reactions vary based on the type of reaction and the conditions used. For instance, oxidation reactions may result in the formation of oxidized derivatives of the compound, while reduction reactions may yield reduced forms of the molecule .

Scientific Research Applications

Chemistry: In chemistry, Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is used as a stable isotope-labeled compound for various analytical and research purposes. It helps in the study of metabolic pathways and the identification of metabolites .

Biology: In biological research, the compound is used to investigate the metabolic processes involving Suberoylanilide Hydroxamic Acid. It serves as a tool for studying the pharmacokinetics and pharmacodynamics of related compounds .

Medicine: While not intended for therapeutic use, this compound is used in preclinical studies to understand the potential medical applications of Suberoylanilide Hydroxamic Acid and its derivatives .

Industry: In the industrial sector, the compound is used in the development and testing of new chemical processes and products. It serves as a reference standard in quality control and analytical testing .

Mechanism of Action

Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide exerts its effects by inhibiting histone deacetylases (HDACs). This inhibition leads to the accumulation of acetylated histones, resulting in changes in gene expression. The compound acts as a chelator for zinc ions found in the active site of HDACs, thereby blocking their activity . This mechanism is similar to that of Suberoylanilide Hydroxamic Acid, which is known to modulate neuroplasticity and other cellular processes .

Comparison with Similar Compounds

Uniqueness: Suberoylanilide-d5 Hydroxamic Acid Beta-D-Glucuronide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and analytical applications. The deuterium label allows for the precise tracking of the compound in biological systems, providing valuable insights into its metabolic fate and interactions .

Properties

Molecular Formula

C20H28N2O9

Molecular Weight

445.5 g/mol

IUPAC Name

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[8-oxo-8-(2,3,4,5,6-pentadeuterioanilino)octanoyl]amino]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C20H28N2O9/c23-13(21-12-8-4-3-5-9-12)10-6-1-2-7-11-14(24)22-31-20-17(27)15(25)16(26)18(30-20)19(28)29/h3-5,8-9,15-18,20,25-27H,1-2,6-7,10-11H2,(H,21,23)(H,22,24)(H,28,29)/t15-,16-,17+,18-,20-/m0/s1/i3D,4D,5D,8D,9D

InChI Key

AGXZHORDQQELAH-QLOQXHLUSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)CCCCCCC(=O)NO[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)[2H])[2H]

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CCCCCCC(=O)NOC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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